molecular formula C24H23N5O B4195633 1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine

1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B4195633
M. Wt: 397.5 g/mol
InChI Key: CHXDFRLYQBMRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It has also been suggested that it may interact with specific receptors in the brain, leading to its potential use as a diagnostic agent for Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and viral pathogens. In addition, it has been suggested that it may have neuroprotective effects, making it a potential diagnostic agent for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine is its broad spectrum of activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of specific molecular targets and pathways that are affected by the compound. This could lead to the development of more targeted and effective therapies. Finally, further research is needed to investigate the potential diagnostic applications of 1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine for Alzheimer's disease and other neurological disorders.

Scientific Research Applications

1-benzoyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

properties

IUPAC Name

[5-[[4-(dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-28(2)21-15-13-18(14-16-21)17-25-24-26-22(19-9-5-3-6-10-19)27-29(24)23(30)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXDFRLYQBMRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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